REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[N+:12]([O-])([OH:14])=[O:13]>>[CH3:1][NH:2][C:3]1[O:4][C:5]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:6]=2[N:7]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CNC=1OC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice sodium hydrogen carbonate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
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Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
The reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
The precipitated title compound (1.76 g)
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Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. m/z (API+)
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CNC=1OC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |